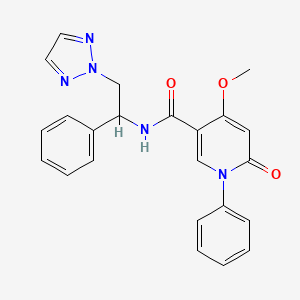

![molecular formula C25H18N4O4 B2657483 ethyl 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate CAS No. 901044-56-2](/img/structure/B2657483.png)

ethyl 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Ethyl 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate” is a complex organic compound that contains several functional groups and rings, including a pyrazoloquinoline ring, a nitrophenyl group, and a carboxylate ester group .

Synthesis Analysis

While the exact synthesis of this compound is not available, similar heterocyclic compounds can be synthesized using cyanoacetohydrazides as precursors . These precursors can undergo various reactions, including cyclocondensation and cyclization, to form heterocyclic compounds .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyrazoloquinoline ring system is a fused ring system that includes a pyrazole ring (a five-membered ring with two nitrogen atoms) and a quinoline ring (a fused benzene and pyridine ring) .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For instance, the nitro group could be reduced to an amino group, or the ester could be hydrolyzed to form a carboxylic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties like solubility, melting point, and reactivity .Scientific Research Applications

Synthesis and Structural Characterization

This compound, along with related derivatives, is a focus of synthetic chemistry research aiming to explore novel organic structures. For example, the synthesis and crystal structure of a similar compound, Ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2- h]quinolin-3-)carboxylate, was studied, revealing a six-membered ring adopting a boat conformation with specific bond lengths indicating C=C double bonds (Wangchun Xiang, 2004). Such studies contribute to the understanding of molecular geometries and potential reactivity profiles of pyrazoloquinoline derivatives.

Applications in Corrosion Inhibition

Research into the applications of pyrazoloquinoline derivatives extends into the field of industrial chemistry, particularly as corrosion inhibitors. A study by Dohare et al. (2017) on Pyranpyrazole derivatives, including compounds structurally related to Ethyl 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate, demonstrated these compounds' effectiveness as novel corrosion inhibitors for mild steel, useful in industrial pickling processes. This study underscores the potential industrial applications of such compounds, linking their molecular structure to functional performance in protecting metals against corrosion (P. Dohare, K. R. Ansari, M. Quraishi, I. Obot, 2017).

Optical and Electronic Properties

Further research into pyrazoloquinoline derivatives explores their optical and electronic properties, relevant for materials science. For example, the study of synthetic applications of aryl radical building blocks for cyclisation onto azoles, including pyrazoloquinoline derivatives, highlights the potential for creating complex heterocyclic compounds that could have applications in developing new materials with specific optical or electronic characteristics (S. M. Allin et al., 2005).

Mechanism of Action

Safety and Hazards

Future Directions

Research into the synthesis and properties of heterocyclic compounds is ongoing, and new methods and applications are continually being discovered . Future research could potentially explore the synthesis of this specific compound, as well as its potential applications in fields such as medicinal chemistry.

Properties

IUPAC Name |

ethyl 1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline-8-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O4/c1-2-33-25(30)17-11-12-22-20(13-17)24-21(15-26-22)23(16-7-4-3-5-8-16)27-28(24)18-9-6-10-19(14-18)29(31)32/h3-15H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDZVTGLMGNPFBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

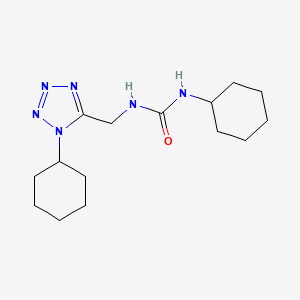

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propanamide](/img/structure/B2657401.png)

![6-(Trifluoromethyl)-2-[5-(trifluoromethyl)thiophen-2-yl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2657402.png)

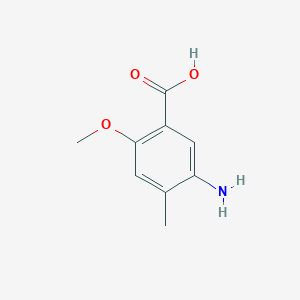

![6-(2-methoxyphenyl)-4-methyl-2-[(E)-3-phenylprop-2-enyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

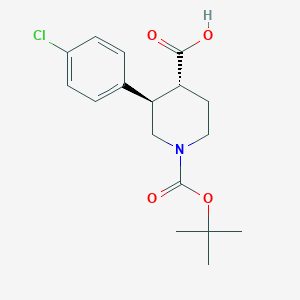

![1-(5-chloro-2-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2657405.png)

![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2657410.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2657412.png)

![8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2657413.png)

![2-[(5-Nitroimidazo[2,1-b][1,3]thiazol-6-yl)sulfanyl]acetic acid](/img/structure/B2657416.png)

![1-(2,5-dimethylphenyl)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2657418.png)

![Ethyl 4-[4-(diphenylmethyl)piperazin-1-yl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2657419.png)